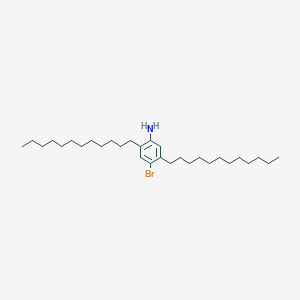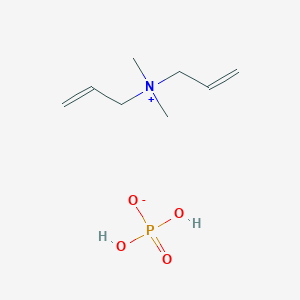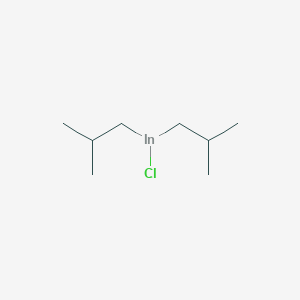
4-Bromo-2,5-didodecylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-didodecylaniline is an organic compound that belongs to the class of brominated anilines This compound is characterized by the presence of a bromine atom at the 4-position and two dodecyl (C12H25) chains at the 2 and 5 positions on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-didodecylaniline typically involves the bromination of 2,5-didodecylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-didodecylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,5-didodecylaniline.
Substitution: Formation of substituted anilines with various functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-didodecylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-didodecylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and dodecyl chains contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may exert its effects by disrupting membrane integrity, inhibiting enzyme activity, or modulating signal transduction pathways. Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethylaniline: Similar structure but with methyl groups instead of dodecyl chains.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups and a phenethylamine backbone.
4-Bromo-2,5-difluorobenzoic acid: Contains fluorine atoms and a carboxylic acid group.
Uniqueness
4-Bromo-2,5-didodecylaniline is unique due to the presence of long dodecyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into micelles or other nanostructures. These properties make it suitable for applications in materials science and nanotechnology.
Propiedades
Número CAS |
144122-01-0 |
|---|---|
Fórmula molecular |
C30H54BrN |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
4-bromo-2,5-didodecylaniline |
InChI |
InChI=1S/C30H54BrN/c1-3-5-7-9-11-13-15-17-19-21-23-27-26-30(32)28(25-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,32H2,1-2H3 |
Clave InChI |
CWTUYOQFSPNOIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)




![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)

![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)

